Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Description
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a hydroxyl group at the 3-position and an isopropyl ester at the 1-position. These compounds are critical intermediates in pharmaceutical synthesis, particularly for enantioselective routes to bioactive molecules like (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid .
Properties
IUPAC Name |
propan-2-yl 3-hydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h7-9,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBXNLQKVHOCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate typically involves the esterification of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Formation of (1S,3R)-3-oxocyclohexane-1-carboxylate.
Reduction: Formation of (1S,3R)-3-hydroxycyclohexane-1-methanol.
Substitution: Formation of (1S,3R)-3-chlorocyclohexane-1-carboxylate.
Scientific Research Applications
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific stereochemistry.
Mechanism of Action
The mechanism by which Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate
Key Properties :
- Molecular Formula : C₈H₁₄O₃
- Molecular Weight : 158.19 g/mol
- Purity : >96.00% (GLPBIO)
- Storage : Sealed at 2–8°C
- Hazards : H302 (harmful if swallowed), H315/H319/H335 (skin/eye/respiratory irritation)
Applications :
Widely used as a chiral building block in medicinal chemistry. Its methyl ester group offers moderate hydrophobicity (logP ≈ 0.96 inferred from similar compounds), balancing solubility and membrane permeability .
Methyl (1S,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylate
Key Properties :
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172 Da
- Rotatable Bonds : 3
- Hydrogen Bond Donors: 1
- Polar Surface Area : 47 Ų
Comparison :
The hydroxymethyl substituent increases polarity compared to the hydroxyl analog, enhancing hydrogen-bonding capacity. This modification may improve interactions with biological targets but reduces logP (0.96 vs. ~1.1 for simpler esters), impacting pharmacokinetics .
Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylate
Key Properties :
Comparison: The tert-butoxycarbonyl (Boc)-protected amino group introduces steric bulk and stability against hydrolysis. This compound is tailored for peptide synthesis, where the Boc group facilitates selective deprotection .
Isopropyl (1R,3S,4R,5R)-3-azido-5-hydroxy-4-[(2,3,4-tri-O-benzyl-6-deoxy-α-L-galactopyranosyl)oxy]cyclohexanecarboxylate
Key Properties :
- CAS No.: 812-733-0
- Complexity : High due to azide and benzyl-protected sugar moieties.
Comparison :
This derivative is specialized for glycosylation studies. The isopropyl ester enhances lipophilicity, while the azide group enables click chemistry applications. However, the benzyl groups necessitate harsh conditions for removal, limiting its utility in sensitive syntheses .
Data Table: Comparative Analysis
Research Findings and Trends
- Synthetic Routes: Enzymatic methods (e.g., Novozym 435-mediated acetylation) are favored for enantioselective synthesis of cyclohexane carboxylates, avoiding racemization .
- Stability : Methyl esters (e.g., 149055-86-7) require refrigeration for long-term stability, while ethyl and isopropyl analogs are more stable at room temperature .
- Safety : Hydroxyl-containing analogs pose moderate hazards (e.g., H302), necessitating careful handling .
Biological Activity
Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate is an organic compound with a unique cyclohexane structure that includes a hydroxy group and a carboxylate ester. Its molecular formula is C₈H₁₄O₃, and it is classified as an ester due to the presence of the isopropyl group attached to the carboxylic acid moiety. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.
Chemical Structure and Properties
The stereochemistry of this compound significantly influences its chemical behavior and biological activity. The hydroxy group can engage in hydrogen bonding with proteins and enzymes, potentially altering their activity. Upon hydrolysis of the ester group, the active carboxylic acid can interact with various receptors and enzymes within biological pathways, highlighting its relevance in medicinal chemistry and pharmacology .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.
- Analgesic Properties : Its potential analgesic effects have also been explored, indicating a role in pain management therapies.
- Interaction with Biological Macromolecules : The hydroxy group allows for interactions with macromolecules such as proteins, which could modulate their functions and influence various biological pathways .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins or enzymes, affecting their conformation and activity.
- Ester Hydrolysis : The compound's ester bond can undergo hydrolysis to release the active carboxylic acid, which may interact with specific receptors or enzymes involved in various signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Therapeutic Applications : Research has focused on its potential as a therapeutic agent for conditions such as inflammation and pain relief. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures.
- Comparative Studies : Comparative analyses with structurally similar compounds have shown variations in biological activity based on stereochemistry. For instance, isomers like Isopropyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate exhibited different levels of efficacy in biological assays .
Data Table: Biological Activity Comparison
| Compound | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory | Moderate | |
| Isopropyl (1S,3S)-3-hydroxycyclohexane-1-carboxylate | Anti-inflammatory | Low | |
| Methyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate | Analgesic | High |
Q & A
Q. What are the common synthetic routes for preparing Isopropyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate, and how is stereochemical control achieved?
- Methodology : A key enantioselective synthesis involves enzymatic resolution using Novozym 435, a lipase that selectively acetylates the (1S,3R)-enantiomer from a racemic mixture of isopropyl 3-aminocyclohexanecarboxylate. This step is followed by rhodium-catalyzed hydrogenation to introduce the hydroxyl group. Chiral HPLC or polarimetry is critical for verifying enantiomeric purity . For analogous compounds (e.g., methyl esters), similar enzymatic methods are employed, with reaction conditions optimized at 30–40°C and pH 7–8 to maximize enzyme activity and selectivity .
Q. How do researchers confirm the stereochemistry of this compound?
- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate diastereomers by analyzing spatial proximity of protons. For intermediates, chiral derivatizing agents (e.g., Mosher’s acid) are used to generate diastereomeric derivatives, resolved via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound under varying catalytic conditions?
- Methodology : Discrepancies in ee often arise from differences in enzyme source purity, solvent polarity, or substrate loading. Systematic optimization involves:
- Design of Experiments (DoE) : Varying parameters like temperature, pH, and co-solvents (e.g., toluene or THF) to map their impact on enzyme kinetics.
- Kinetic Resolution Analysis : Monitoring reaction progress via chiral GC or HPLC to identify optimal stopping points before racemization occurs.
- Cross-Validation : Comparing results with alternative catalysts (e.g., Burkholderia cepacia lipase) to rule out enzyme-specific biases .
Q. What strategies are used to evaluate the biological activity of this compound and its analogs?
- Methodology :
- In Vitro Assays : Testing inhibitory effects on enzymes like cyclooxygenase (COX) or cytochrome P450 using fluorogenic substrates.
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to target proteins (e.g., receptors in the cyclohexane-1-carboxylate structural family).
- Metabolic Stability : Incubating the compound with liver microsomes to assess half-life and metabolite formation via LC-MS .
Q. How can reaction yields be improved in large-scale syntheses of this compound?
- Methodology :
- Continuous Flow Reactors : Enhance mixing and heat transfer, critical for exothermic steps like hydrogenation.
- Enzyme Immobilization : Novozym 435 immobilized on silica or chitosan improves reusability and stability over 10+ cycles.
- In Situ Product Removal (ISPR) : Techniques like membrane filtration prevent product inhibition during enzymatic steps, boosting conversion rates by >20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
